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molecular formula C17H18O3 B8424535 5-Methoxy-6-(2-phenylpropan-2-yl)-1,3-benzodioxole CAS No. 71712-26-0

5-Methoxy-6-(2-phenylpropan-2-yl)-1,3-benzodioxole

Cat. No. B8424535
M. Wt: 270.32 g/mol
InChI Key: WTDMMCYOFGIVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342777

Procedure details

(α,α-Dimethylbenzyl)-3,4-methylenedioxy-6-methoxybenzene was prepared as follows: A mixture of sesamol (44 g), α,α-dimethylbenzyl alcohol (44 g), oxalic acid (3 g), acetic acid (100 ml) and water (10 ml) was refluxed for 2.5 hours, diluted with water and extracted with chloroform. Distillation of the chloroform extract gave an oil, b.p. 160°-163° at 0.5 mm Hg (60 g) which crystallized from aqueous methanol to give colorless needles, m.p. 75°-76°; (Found: C, 75.0; H, 6.26. Calc. for C16H16O3 : C, 75.0; H, 6.29%); pmr spectrum: δ1.63, 6H, S; 4.12, 1H, S; δ5.81, 2H, S; δ6.33, 1H, S; δ6.98, 1H, S; δ6.31, 5H, S.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[CH3:11][C:12](O)([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:21](O)(=O)C(O)=O.C(O)(=O)C>O>[CH3:11][C:12]([C:8]1[C:7]([O:10][CH3:21])=[CH:6][C:4]2[O:5][CH2:1][O:2][C:3]=2[CH:9]=1)([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Name
Quantity
44 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)(C)O
Name
Quantity
3 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
Distillation of the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
gave an oil, b.p. 160°-163° at 0.5 mm Hg (60 g) which
CUSTOM
Type
CUSTOM
Details
crystallized from aqueous methanol
CUSTOM
Type
CUSTOM
Details
to give colorless needles, m.p. 75°-76°

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)C1=CC2=C(C=C1OC)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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